
Oxophosphanyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoryl is a phosphorus oxide and an inorganic radical.
Applications De Recherche Scientifique
Oximes in Medicinal Chemistry
Oximes as Antidotes for OP Poisoning : Oximes, a class closely related to oxophosphanyl, are crucial in medicinal chemistry for their role as antidotes in organophosphate poisoning. They are used to treat nearly one million poisoning cases annually, leading to significant reductions in fatalities. Pralidoxime, obidoxime, HI-6, trimedoxime, and methoxime are some common oxime-based reactivators. Among these, pralidoxime is the only FDA-approved drug for this purpose (Dhuguru, Zviagin, & Skouta, 2022).
Oximes in Antibiotics : Oxime-based cephalosporins, which are β-lactam antibiotics, have emerged as important drugs with improved efficacy against a broad spectrum of Gram-positive and Gram-negative pathogens. Notable FDA-approved oxime-based antibiotics include cefuroxime, ceftizoxime, cefpodoxime, and cefmenoxime (Dhuguru, Zviagin, & Skouta, 2022).
Oximes in Detoxification
Role in Detoxification : Oximes also have significant applications in detoxification, particularly against organophosphate toxicity. They function as supernucleophilic systems in detoxification reactions, with a focus on their reactivity in cationic micelles and as functionalized aggregates (Singh, Karpichev, Tiwari, Kuča, & Ghosh, 2015).
Oxime-Based Drug Development : There is ongoing research to improve prophylaxis and treatment options for organophosphorus intoxications. The development of potential scavengers, including oximes, is a key area of focus. Despite challenges, the combination of multiple oximes with complementary reactivity is seen as a valuable concept (Elsinghorst, Worek, Thiermann, & Wille, 2013).
Other Relevant Studies
Studies on Oxysterols : Research on oxysterols, which are oxygenated derivatives of cholesterol and related to oxophosphanyl, has shown their diverse biological activities. They play a significant role in regulating cholesterol homeostasis and have various receptor interactions (Schroepfer, 2000).
Efficacy of Oximes in Nerve Agent Poisoning : A study evaluating the efficacy of oximes in nerve agent poisoning developed a kinetic-based dynamic model. This model assists in defining effective oxime concentrations and optimizing treatment strategies (Worek, Szinicz, Eyer, & Thiermann, 2005).
Propriétés
Numéro CAS |
12640-86-7 |
|---|---|
Nom du produit |
Oxophosphanyl |
Formule moléculaire |
OP |
Poids moléculaire |
46.973 g/mol |
InChI |
InChI=1S/OP/c1-2 |
Clé InChI |
LFGREXWGYUGZLY-UHFFFAOYSA-N |
SMILES |
O=[P] |
SMILES canonique |
O=[P] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



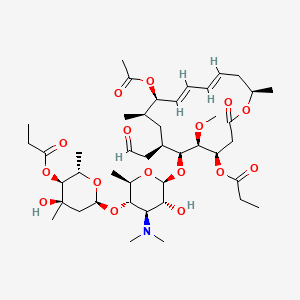
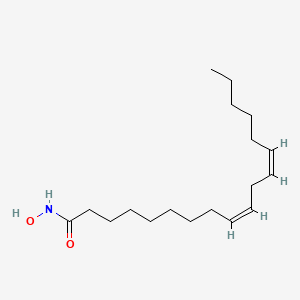
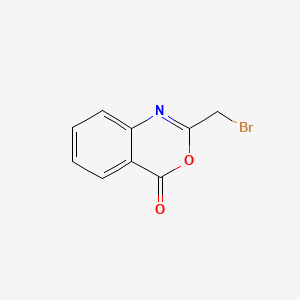
![(2S)-2-(2,4-dichloro-5-methoxy-phenoxy)-N-[[(2R,3R,4S,5R)-5-(5-ethyl-2,4-dioxo-pyrimidin-1-yl)-4-fluoro-3-hydroxy-tetrahydrofuran-2-yl]methyl]propanamide](/img/structure/B1234761.png)
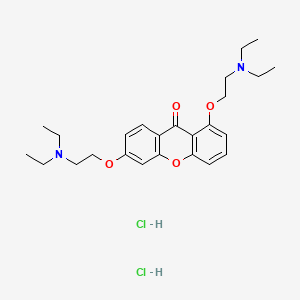
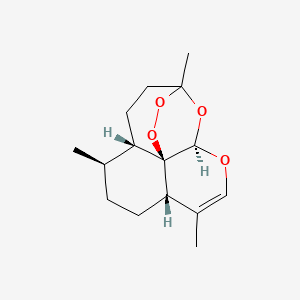
![N-(4-Chlorobenzyl)-2-(3-hydroxypropyl)-7-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide](/img/structure/B1234764.png)
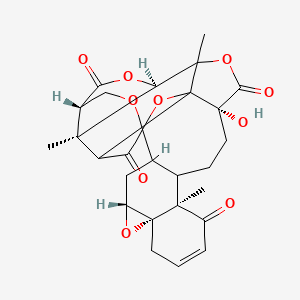
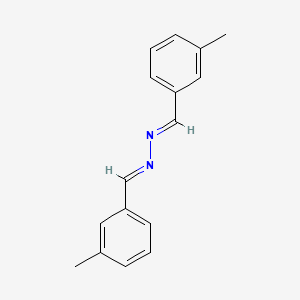
![6-methyl-N-[(E)-pyridin-2-ylmethylideneamino]pyridine-3-carboxamide](/img/structure/B1234770.png)
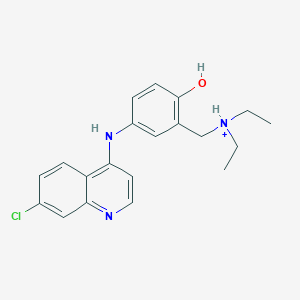
![N'-[(4-chlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B1234778.png)
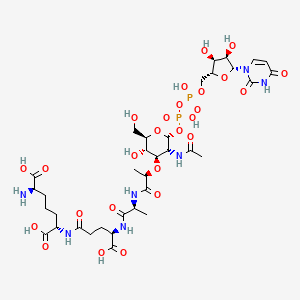
![(1S,5S,8Z)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1234780.png)